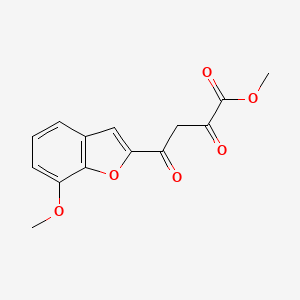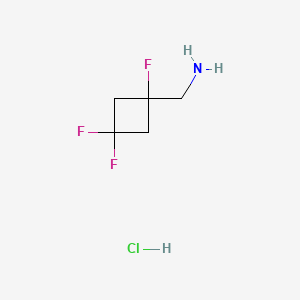![molecular formula C10H20N2O2 B13903624 N-[2-(butanoylamino)ethyl]butanamide CAS No. 925-49-5](/img/structure/B13903624.png)
N-[2-(butanoylamino)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butanoylamino)ethyl]butanamide typically involves the reaction of butanoyl chloride with ethylenediamine under controlled conditions . The reaction proceeds as follows:
Reactants: Butanoyl chloride and ethylenediamine.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Temperature: The reaction is usually carried out at room temperature.
Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
化学反応の分析
Types of Reactions
N-[2-(butanoylamino)ethyl]butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Butanoic acid derivatives.
Reduction: Ethylenediamine derivatives.
Substitution: N-substituted butanamides.
科学的研究の応用
N-[2-(butanoylamino)ethyl]butanamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-[2-(butanoylamino)ethyl]butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The ethylene bridge allows for flexibility in binding, making it a versatile molecule in biochemical studies .
類似化合物との比較
Similar Compounds
- N,N’-Ethylenebisbutyramide
- N,N’-Ethylenbis-butyramid
- N,N’-ethane-1,2-diyldibutanamide
- N,N’-Aethandiyl-bis-butyramid
Uniqueness
N-[2-(butanoylamino)ethyl]butanamide is unique due to its specific structural features, such as the ethylene bridge connecting two butanamide groups. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
925-49-5 |
|---|---|
分子式 |
C10H20N2O2 |
分子量 |
200.28 g/mol |
IUPAC名 |
N-[2-(butanoylamino)ethyl]butanamide |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-9(13)11-7-8-12-10(14)6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChIキー |
AIWAFUBJIYAIGI-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NCCNC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid](/img/structure/B13903571.png)
![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)



![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)

![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)

![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)

